Sodium 3-fluoropyruvate monohydrate

Pyruvate dehydrogenase inhibition Enzyme kinetics Substrate analog inhibitor

Sodium 3-fluoropyruvate monohydrate (CAS 2923-22-0) is a C3-fluorinated structural analog of pyruvic acid. As a halogenated α-keto acid, it functions as a competitive substrate-mimetic inhibitor of thiamine diphosphate (ThDP)-dependent enzymes, most notably the pyruvate dehydrogenase (PDH) complex, by virtue of the electronegative fluorine substituent at the 3-position, which alters both binding affinity and catalytic turnover relative to the native substrate pyruvate.

Molecular Formula C3H2FNaO3
Molecular Weight 128.03 g/mol
CAS No. 2923-22-0
Cat. No. B1604159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-fluoropyruvate monohydrate
CAS2923-22-0
Molecular FormulaC3H2FNaO3
Molecular Weight128.03 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])F.[Na+]
InChIInChI=1S/C3H3FO3.Na/c4-1-2(5)3(6)7;/h1H2,(H,6,7);/q;+1/p-1
InChIKeyYEXRRCHQJDSEJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Fluoropyruvate Monohydrate (CAS 2923-22-0): A Halogenated Pyruvate Analog for Metabolic Probe and Enzyme Inhibition Research


Sodium 3-fluoropyruvate monohydrate (CAS 2923-22-0) is a C3-fluorinated structural analog of pyruvic acid [1]. As a halogenated α-keto acid, it functions as a competitive substrate-mimetic inhibitor of thiamine diphosphate (ThDP)-dependent enzymes, most notably the pyruvate dehydrogenase (PDH) complex, by virtue of the electronegative fluorine substituent at the 3-position, which alters both binding affinity and catalytic turnover relative to the native substrate pyruvate [2]. The compound is formally classified within the 2-oxo monocarboxylic acid anion family and is generally supplied as the sodium salt monohydrate for research use in enzymology, metabolic flux analysis, and cancer metabolism investigations [1]. Unlike simple metabolic substrates such as sodium pyruvate, 3-fluoropyruvate acts as a mechanistic probe that traps or diverts enzyme-bound intermediates, enabling differential interrogation of active-site chemistry across species and enzyme isoforms [3].

Why Sodium 3-Fluoropyruvate Monohydrate Cannot Be Replaced by Other Pyruvate Analogs in Metabolic Research Applications


Sodium 3-fluoropyruvate occupies a unique position among halogenated pyruvate analogs due to its balanced combination of potent PDH inhibition, differential selectivity across enzyme targets, and non-alkylating mechanism of action [1]. Simple substitution with sodium pyruvate (CAS 113-24-6) fails to produce enzyme inhibition and therefore cannot serve as a metabolic probe. The brominated analog 3-bromopyruvate (3BrPA) is a broadly alkylating agent that non-selectively inhibits hexokinase (HK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and other sulfhydryl-containing enzymes, causing ATP depletion and cytotoxicity through mechanisms distinct from those of 3-fluoropyruvate [2]. By contrast, 3-fluoropyruvate does not inhibit HK activity in cell-free lysates (whereas 3BrPA shows IC50 = 0.7 mM for HK inhibition) [2]. Within ThDP-dependent enzyme families, 3-fluoropyruvate further discriminates between the pyruvate and α-ketoglutarate activities of the α-keto acid dehydrogenase complexes — a selectivity advantage not shared by all substrate analogs [3]. Substitution also fails from a chemical biology perspective: 3-fluoropyruvate uniquely undergoes fluoride elimination during enzyme-catalyzed decarboxylation, releasing a fluoride ion as a mechanistic reporter that is absent when using non-fluorinated analogs [4]. These quantitative selectivity and mechanistic features make generic substitution analytically indefensible.

Sodium 3-Fluoropyruvate Monohydrate: Quantitative Differentiation Evidence for Scientific Selection


3-Fluoropyruvate Exhibits >100-Fold Higher Affinity for the E. coli Pyruvate Dehydrogenase Complex Compared to the Native Substrate Pyruvate

In a direct kinetic comparison using the purified E. coli pyruvate dehydrogenase complex, 3-fluoropyruvate acts as a competitive inhibitor with respect to pyruvate and displays a Ki of 1.4 μM [1]. This represents a >100-fold increase in binding affinity over the native substrate pyruvate, which exhibits a Km of 0.3 mM for the same E. coli enzyme complex [1]. The binding of fluoropyruvate follows normal hyperbolic kinetics (as opposed to the sigmoidal saturation kinetics observed for pyruvate), indicating a fundamental difference in the mode of active-site interaction [1]. Additionally, on the isolated pyruvate dehydrogenase (E1) component, fluoropyruvate competitively inhibits with a Ki of 18 μM [2]. This quantitative affinity differential establishes fluoropyruvate as the most potent known competitive inhibitor of the bacterial PDH complex relative to pyruvate among α-keto acid analogs whose affinity decreases with increasing chain length [1].

Pyruvate dehydrogenase inhibition Enzyme kinetics Substrate analog inhibitor

3-Fluoropyruvate Does Not Inhibit Hexokinase Activity, in Contrast to 3-Bromopyruvate Which Inhibits HK with IC50 = 0.7 mM

In a head-to-head biochemical comparison of halogenated pyruvate analogs using cell-free lysates, 3-bromopyruvate (3BrPA) inhibited hexokinase (HK) activity in a concentration-dependent manner with an IC50 of 0.7 mM, while 3-fluoropyruvate (3FPA) exhibited no detectable HK inhibition at concentrations tested [1]. Iodoacetate (IAA) also inhibited HK, albeit less potently (IC50 = 8 mM), whereas pyruvate and iodoacetamide (IAM) likewise showed no HK inhibition — confirming that HK inhibition is a halogen-dependent, compound-specific property rather than a general feature of pyruvate analogs [1]. This differential selectivity has direct experimental consequences: 3BrPA also inhibited GAPDH more potently than 3FPA, and profound ATP depletion with 3BrPA preceded cytotoxic LDH release, whereas 3FPA's cytotoxicity profile does not rely on acute ATP depletion through HK blockade [1]. Consequently, 3-fluoropyruvate offers a more target-selective pharmacological profile for PDH-centric metabolic studies.

Hexokinase inhibition Differential selectivity Glycolytic enzyme targeting

3-Fluoropyruvate Enables Positive Selection of Pyruvate Transport-Deficient Mutants via Growth Inhibition at 1 mM in E. coli

In a transposon (Tn) sequencing screen of E. coli K-12, a library of 5 × 10⁵ mutants was serially grown in the presence of 1 mM 3-fluoropyruvate (3FP) to positively enrich for clones deficient in pyruvate transport function [1]. The selection principle relies on 3FP being imported through the endogenous pyruvate transporter(s) and subsequently exerting toxicity via intracellular PDH inhibition; mutants with disrupted transporter genes survive this selection [1]. This genetic selection approach ultimately led to the identification of the peptide transporter CstA as a pyruvate importer — a discovery that would not have been feasible using 3-bromopyruvate (which enters cells through monocarboxylate transporters [MCTs] not specific to pyruvate) or non-toxic pyruvate itself [2]. The differential transport entry mechanism between 3FP and 3BrPA (CstA/pyruvate-specific transporters vs. MCTs) provides an additional basis for compound selection in cellular uptake studies [2].

Pyruvate transporter identification Microbial genetics Transposon sequencing

Enantiospecific Reduction of Sodium 3-Fluoropyruvate by L-Lactate Dehydrogenase Enables Scalable Production of Homochiral (R)-3-Fluorolactic Acid Methyl Ester

Sodium 3-fluoropyruvate serves as a substrate — not merely an inhibitor — for rabbit muscle L-lactate dehydrogenase (L-LDH), which catalyzes its enantiospecific reduction to produce homochiral (R)-3-fluorolactic acid methyl ester [1]. Initial rate kinetic experiments established the enzymatic parameters for this transformation, and a preparative-scale procedure was developed that yields the chiral fluorinated product in quantities suitable as a building block for pharmacologically active compounds [1]. This stands in contrast to 3-bromopyruvate, which acts predominantly as an alkylating inhibitor of LDH (through covalent modification of active-site cysteine residues) rather than as a productive substrate for chiral reduction [2]. The productive turnover of 3-fluoropyruvate by LDH is enabled by the smaller van der Waals radius of fluorine (1.47 Å) versus bromine (1.85 Å), which permits the 3-fluoro substituent to be sterically accommodated within the LDH active site during hydride transfer [1].

Chiral building block synthesis Biocatalysis Fluorinated pharmaceutical intermediates

3-Fluoropyruvate Impairs Mitochondrial Function in Prostate Cancer Cells with IC50 = 4.16 μg/mL

In vitro cytotoxicity assessment in prostate cancer cell lines demonstrated that sodium 3-fluoropyruvate significantly reduces cell viability with an IC50 of 4.16 μg/mL (approximately 32.5 μM based on molecular weight 128.03 g/mol for the anhydrous sodium salt) . Mechanistically, this effect is attributed to impairment of mitochondrial function, leading to decreased lipid synthesis essential for tumor cell proliferation . This cytotoxicity profile is mechanistically distinct from that of 3-bromopyruvate, which induces rapid ATP depletion through multi-target alkylation of HK and GAPDH followed by DNA damage via reactive oxygen species [1]. The IC50 of 4.16 μg/mL for 3-fluoropyruvate should be contextualized in comparison to reported cellular IC50 values for 3-bromopyruvate in various cancer lines, which typically range from approximately 10 to 150 μM depending on cell type — though direct head-to-head cellular cytotoxicity data comparing both compounds under identical conditions remain unavailable in the published literature [1]. The mitochondrial mechanism of 3-fluoropyruvate (PDH inhibition → impaired acetyl-CoA supply → reduced lipid synthesis) offers a therapeutically distinct avenue from glycolytic ATP-depletion strategies represented by 3BrPA .

Prostate cancer metabolism Mitochondrial dysfunction Anticancer activity

High-Impact Research and Industrial Application Scenarios for Sodium 3-Fluoropyruvate Monohydrate


Competitive PDH Inhibition Studies Requiring >100-fold Affinity Discrimination Over Native Substrate

When experimental protocols demand near-complete blockade of the pyruvate dehydrogenase complex at low micromolar concentrations without saturating the system with millimolar substrate-level concentrations of inhibitor, sodium 3-fluoropyruvate monohydrate is the preferred procurement choice. Its Ki of 1.4 μM against E. coli PDH — >100-fold lower than the Km of pyruvate (0.3 mM) — enables tight-binding competitive inhibition at concentrations that minimize osmotic stress and off-target effects, as established by Bisswanger (1980) [1]. For mammalian PDH studies, the bovine kidney enzyme is inhibited with Ki = 3.6 μM, confirming cross-species applicability at similarly low concentrations [1]. This scenario applies to mitochondrial respiration studies, metabolic flux analysis in intact cells, and in vitro reconstitution of the PDH complex for structural biology purposes.

Genetic Screening for Pyruvate Transporter Identification Using Toxic Analog Forward Selection

Sodium 3-fluoropyruvate at 1 mM serves as an indispensable positive selection agent for identifying pyruvate transporter genes via transposon mutagenesis and Tn-seq in E. coli and related bacterial systems, as demonstrated by Hwang et al. (2018) in the discovery of the CstA pyruvate transporter using a library of 5 × 10⁵ mutants [2]. Because 3FP enters cells through endogenous pyruvate transporters and causes intracellular PDH-dependent toxicity, mutants with disrupted transport function survive and are selectively enriched. No other commercially available pyruvate analog provides this specific, transporter-dependent toxic selection, as 3-bromopyruvate enters via MCTs rather than dedicated pyruvate transporters, and sodium pyruvate itself is non-toxic [3]. This application is directly supported by quantitative enrichment data and colony-spotting assays at 32 hours.

Biocatalytic Synthesis of Homochiral (R)-3-Fluorolactic Acid Methyl Ester at Preparative Scale

For medicinal chemistry and process chemistry laboratories requiring access to enantiopure fluorinated chiral building blocks, sodium 3-fluoropyruvate monohydrate enables a one-step, enantiospecific L-LDH-catalyzed reduction to produce (R)-3-fluorolactic acid methyl ester [4]. The established preparative-scale protocol, with defined initial rate kinetics, eliminates the need for asymmetric chemical fluorination or chiral resolution steps. In contrast, 3-bromopyruvate cannot function in this biocatalytic role because its larger bromine atom (van der Waals radius 1.85 Å vs. 1.47 Å for fluorine) precludes productive LDH active-site accommodation and instead leads to covalent enzyme inactivation [4]. This scenario is relevant to the synthesis of fluorinated β-amino acids, fluorinated peptide mimetics, and PET tracer precursor molecules.

PDH-Specific Metabolic Interrogation Without Confounding Hexokinase Inhibition in Cancer Cell Models

In cancer metabolism studies where experimental objectives require selective pharmacological probing of the mitochondrial pyruvate dehydrogenase node — without simultaneous inhibition of the upstream glycolytic enzyme hexokinase — sodium 3-fluoropyruvate monohydrate provides a critical selectivity advantage over 3-bromopyruvate. Direct comparative biochemical data show that 3FPA does not inhibit HK in cell-free lysates, while 3BrPA inhibits HK with an IC50 of 0.7 mM [5]. This differential means that 3FPA-treated cells maintain glycolytic flux to the level of pyruvate while selectively blocking mitochondrial pyruvate entry into the TCA cycle, yielding a cleaner metabolic phenotype for mechanistic dissection. This scenario is essential for researchers distinguishing between glycolytic versus mitochondrial contributions to the Warburg effect and for studies of PDH-dependent lipid synthesis in tumor cells, where the IC50 of 4.16 μg/mL in prostate cancer models validates potency at therapeutically relevant concentrations .

Quote Request

Request a Quote for Sodium 3-fluoropyruvate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.